

"1H-Pyrazole-3,5-dicarboxylic acid CAS number and structure elucidation"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Pyrazole-3,5-dicarboxylic acid**

Cat. No.: **B1209948**

[Get Quote](#)

An In-depth Technical Guide on **1H-Pyrazole-3,5-dicarboxylic acid**

Introduction

1H-Pyrazole-3,5-dicarboxylic acid, also known as 3,5-pyrazoledicarboxylic acid, is a heterocyclic organic compound that serves as a crucial building block in supramolecular chemistry and materials science. Its rigid structure and the presence of two carboxylic acid groups and two nitrogen atoms make it an excellent multtopic linker, or ligand, for the synthesis of coordination polymers and metal-organic frameworks (MOFs).^{[1][2]} These materials are of significant interest to researchers due to their porous nature and potential applications in gas storage, catalysis, and sensing. This guide provides a comprehensive overview of its CAS number, a detailed protocol for its synthesis, and a thorough analysis of the techniques used for its structure elucidation, aimed at researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The compound can exist in both anhydrous and monohydrate forms, each having a distinct CAS number. The fundamental properties are summarized in the table below for easy reference.

Property	Value (Anhydrous)	Value (Monohydrate)	Reference(s)
IUPAC Name	1H-pyrazole-3,5-dicarboxylic acid	1H-pyrazole-3,5-dicarboxylic acid;hydrate	[3][4]
Synonyms	3,5-Pyrazoledicarboxylic acid	Pyrazole-3,5-dicarboxylic acid monohydrate	[3][4]
CAS Number	3112-31-0	303180-11-2	[3][5][6]
Molecular Formula	C ₅ H ₄ N ₂ O ₄	C ₅ H ₆ N ₂ O ₅	[3][5]
Molecular Weight	156.10 g/mol	174.11 g/mol	[3][7]
Appearance	White to light yellow crystalline powder	White crystals or powder	[8]
Melting Point	287 °C (decomposition)	-	

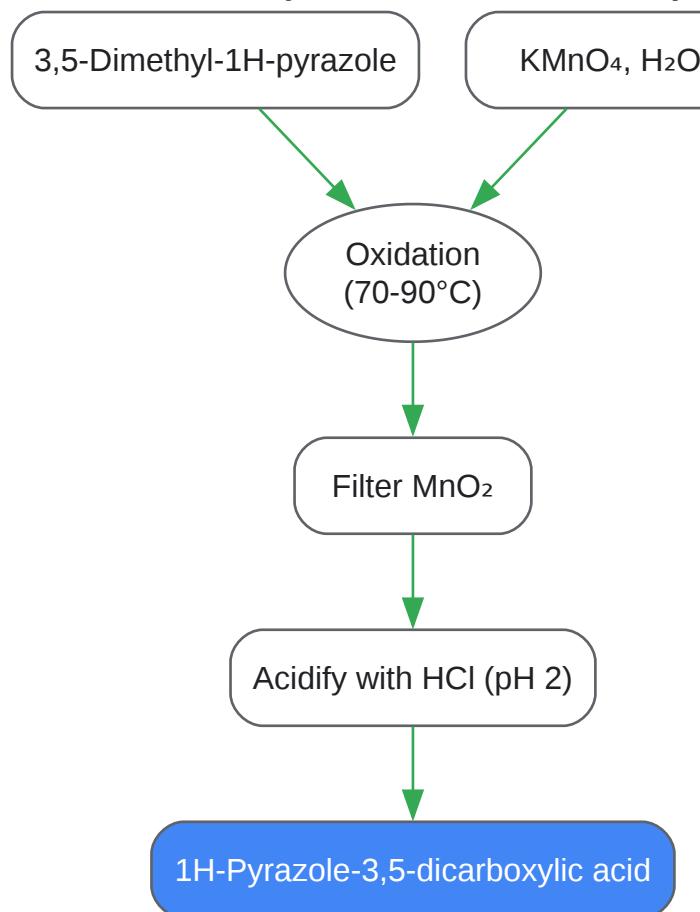
Synthesis Protocol

A common and effective method for synthesizing **1H-Pyrazole-3,5-dicarboxylic acid** is through the oxidation of 3,5-dimethyl-1H-pyrazole using a strong oxidizing agent like potassium permanganate.

Experimental Protocol: Oxidation of 3,5-Dimethyl-1H-pyrazole

This protocol is adapted from the procedure described by Kharaneko (2016).[8]

Materials:

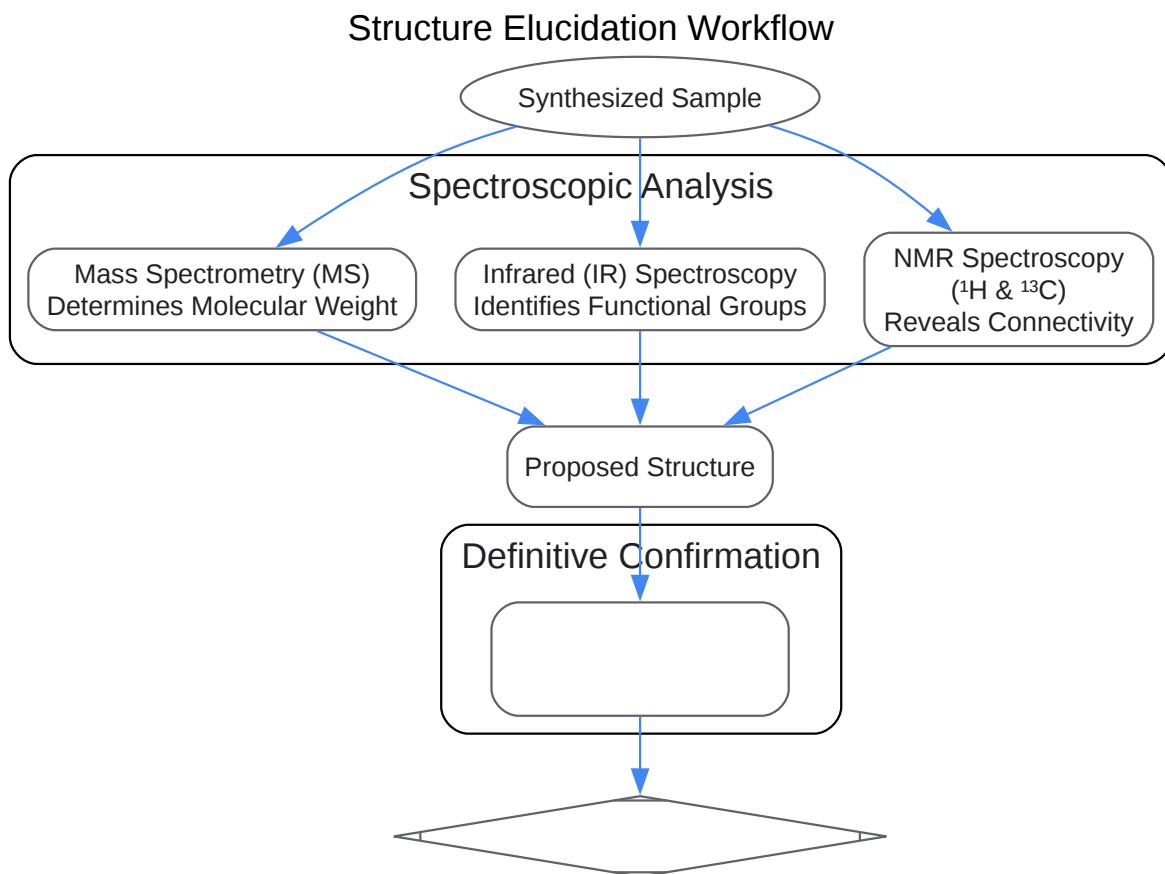

- 3,5-Dimethyl-1H-pyrazole (0.818 mol)
- Potassium permanganate (KMnO₄) (3.271 mol)

- Deionized water
- Hydrochloric acid (HCl), aqueous solution

Procedure:

- Dissolve 78.5 g (0.818 mol) of 3,5-Dimethyl-1H-pyrazole in 700 mL of water, heating the solution to 70°C.
- Gradually add 517 g (3.271 mol) of potassium permanganate to the hot solution. The addition should be controlled to maintain the reaction temperature below 90°C.
- After the addition is complete, allow the mixture to cool to room temperature.
- Filter the mixture to remove the manganese dioxide (MnO_2) precipitate. Wash the precipitate with water to ensure all the product is collected in the filtrate.
- Acidify the combined filtrate with aqueous HCl to a pH of 2.
- Allow the acidified solution to stand overnight, during which the product will precipitate.
- Filter the precipitate and wash it with water.
- The resulting white crystals are **1H-Pyrazole-3,5-dicarboxylic acid**. The reported yield is approximately 33%.[\[8\]](#)

Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid



[Click to download full resolution via product page](#)

Figure 1. Chemical synthesis pathway for **1H-Pyrazole-3,5-dicarboxylic acid**.

Structure Elucidation

The determination of the molecular structure of **1H-Pyrazole-3,5-dicarboxylic acid** relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, confirms the compound's identity and connectivity. The definitive structure is often confirmed by single-crystal X-ray diffraction.

[Click to download full resolution via product page](#)

Figure 2. Logical workflow for the structure elucidation of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For the anhydrous form, the molecular ion peak $[M]^+$ is observed at an m/z (mass-to-charge ratio) of 156, which corresponds to the molecular formula $C_5H_4N_2O_4$.^[9]

m/z	Assignment	Reference(s)
156	[M] ⁺ (Molecular Ion)	[9]
112	[M - CO ₂] ⁺	[3]
67	Fragment	[9]
66	Fragment	[9]
65	Fragment	[9]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The spectrum shows characteristic absorption bands for the carboxylic acid groups and the pyrazole ring.

Wavenumber (cm ⁻¹)	Vibration Assignment	Reference(s)
3526, 3402	O-H stretches (of water in the monohydrate form)	[10]
~3000 (broad)	O-H stretch (of carboxylic acid)	
~1700	C=O stretch (of carboxylic acid)	
1557 - 1204	Pyrazole ring stretching and bending vibrations	[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is simple due to the molecule's symmetry. A key signal is a singlet for the proton at the C4 position of the pyrazole ring. The acidic protons of the carboxyl groups and the N-H of the pyrazole ring often appear as broad singlets.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent	Reference(s)
7.07 - 7.16	Singlet	1H	C4-H	DMSO-d ₆	[8] [11]
Variable (broad)	Singlet	2H	-COOH	DMSO-d ₆	
Variable (broad)	Singlet	1H	N-H	DMSO-d ₆	

¹³C NMR: The carbon NMR spectrum is also expected to be simple, showing signals for the two equivalent carboxylic carbons, the two equivalent C3/C5 carbons, and the C4 carbon.

Chemical Shift (δ) ppm	Assignment	Solvent	Reference(s)
~160-165	-COOH	DMSO-d ₆	
~140-145	C3 and C5	DMSO-d ₆	
~110-115	C4	DMSO-d ₆	

(Note: Specific experimental ¹³C NMR data is less commonly reported in basic datasheets but can be found in specialized databases or literature. The values above are estimates based on typical chemical shifts for similar structures.)

Single-Crystal X-ray Diffraction

This is the most definitive technique for structure elucidation, providing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. Crystal structure data for **1H-Pyrazole-3,5-dicarboxylic acid** and its monohydrate form are available in crystallographic databases, confirming the planar structure of the pyrazole ring and the positions of the carboxylic acid groups.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole-3,5-dicarboxylic acid monohydrate | C5H6N2O5 | CID 2723723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 1H-Pyrazole-3,5-dicarboxylic acid monohydrate, 98% 100 g | Request for Quote [thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) IR Spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. ["1H-Pyrazole-3,5-dicarboxylic acid CAS number and structure elucidation"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1209948#1h-pyrazole-3-5-dicarboxylic-acid-cas-number-and-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com